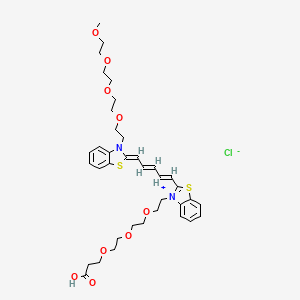

N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5

Descripción

Propiedades

Fórmula molecular |

C37H49ClN2O9S2 |

|---|---|

Peso molecular |

765.4 g/mol |

Nombre IUPAC |

3-[2-[2-[2-[2-[(1E,3E,5Z)-5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C37H48N2O9S2.ClH/c1-42-21-22-46-29-30-48-28-25-45-20-17-39-32-10-6-8-12-34(32)50-36(39)14-4-2-3-13-35-38(31-9-5-7-11-33(31)49-35)16-19-44-24-27-47-26-23-43-18-15-37(40)41;/h2-14H,15-30H2,1H3;1H |

Clave InChI |

PEWXFUQTWHPFTH-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO, DMF, DCM, Water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5 |

Origen del producto |

United States |

Foundational & Exploratory

What is the excitation and emission spectrum of N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectrum of the fluorescent dye N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5. This cyanine dye, functionalized with polyethylene glycol (PEG) linkers, is a valuable tool in various bio-conjugation and imaging applications due to its far-red fluorescence, which minimizes background autofluorescence from biological samples.

Core Photophysical Properties

The key spectral characteristics of this compound are summarized in the table below. These values are critical for designing experiments that utilize this fluorophore, including the selection of appropriate excitation sources and emission filters for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

| Property | Value | Reference |

| Excitation Maximum (λex) | 649 nm | [1][2][3][4] |

| Emission Maximum (λem) | 667 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [1] |

| Stokes Shift | 18 nm |

Note: The Molar Extinction Coefficient is for a closely related compound, N-(m-PEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-Benzothiazole Cy5, and should be considered an approximation for the specified molecule.

Understanding the Spectrum: Excitation and Emission

The process of fluorescence involves the absorption of light at a specific wavelength (excitation) and the subsequent emission of light at a longer wavelength. The difference between the excitation and emission maxima is known as the Stokes Shift.

Figure 1: Jablonski diagram illustrating the fluorescence process.

Experimental Protocol for Spectral Characterization

Objective: To determine the excitation and emission maxima of this compound in a relevant solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., deionized water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO)). Due to the PEG linkers, this dye should have good aqueous solubility, but for some applications, a co-solvent like DMSO may be used to ensure complete dissolution.

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the dye in the chosen solvent. The concentration should be carefully chosen to avoid aggregation-induced quenching. A typical starting concentration is in the micromolar range.

-

From the stock solution, prepare a dilute working solution. The absorbance of this solution at the excitation maximum should be below 0.1 to minimize inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the expected emission maximum (e.g., 667 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

-

The wavelength at which the fluorescence intensity is highest is the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (e.g., 649 nm).

-

Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans.

-

Identify the peak wavelengths to determine the excitation and emission maxima.

-

Considerations:

-

Solvent Polarity: The polarity of the solvent can influence the fluorescence quantum yield and the positions of the excitation and emission maxima. It is crucial to perform the characterization in a solvent that is relevant to the intended application.

-

pH: The pH of the solution can also affect the spectral properties of cyanine dyes. For aqueous solutions, it is advisable to use a buffered system.

-

Purity: Ensure the purity of the dye, as impurities can interfere with the spectral measurements.

Figure 2: Workflow for determining fluorescence spectra.

This guide provides the fundamental spectral information and a general experimental framework for working with this compound. For critical applications, it is recommended to perform in-house spectral characterization under the specific experimental conditions to be used.

References

- 1. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 2107273-80-1 | BroadPharm [broadpharm.com]

- 4. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]

An In-depth Technical Guide to N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5: A Fluorescent PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5. This heterobifunctional molecule is a valuable tool in drug discovery and chemical biology, integrating a fluorescent cyanine 5 (Cy5) dye, a benzothiazole core, and polyethylene glycol (PEG) linkers with a terminal carboxylic acid. It is primarily designed as a fluorescent linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), enabling the visualization and quantification of PROTAC-mediated protein degradation. This document details its chemical and physical properties, provides generalized experimental protocols for its application, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a specialized chemical linker designed for advanced applications in drug discovery, particularly in the field of targeted protein degradation. Its structure is modular, consisting of three key components:

-

A Benzothiazole Cy5 Core: This provides the molecule with its fluorescent properties, absorbing light in the far-red spectrum and emitting in the near-infrared range. This is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.

-

PEG Linkers (PEG4 and PEG3): The polyethylene glycol chains (m-PEG4 and acid-PEG3) are hydrophilic spacers that enhance the solubility of the molecule in aqueous biological media. The defined length of the PEG chains allows for precise spatial control when designing complex bioconjugates like PROTACs. The PEG linkers play a crucial role in modulating the cell permeability and pharmacokinetic properties of the final PROTAC molecule.[1][2][3][4]

-

A Terminal Carboxylic Acid: This functional group serves as a reactive handle for conjugation to other molecules, typically primary amines on a protein ligand, through amide bond formation.

This combination of features makes this compound a versatile tool for synthesizing fluorescently labeled PROTACs. These fluorescent PROTACs allow for direct visualization of their cellular uptake, distribution, and engagement with their target protein, as well as providing a method to quantify protein degradation through fluorescence-based assays.

Chemical Structure and Physicochemical Properties

While a specific synthesis protocol for this compound is not publicly available, the synthesis of similar heterobifunctional PEGylated cyanine dyes generally involves multi-step organic synthesis. This typically includes the synthesis of the asymmetric cyanine dye core followed by the sequential attachment of the PEG chains with their respective functional groups.[5][6][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₄₉ClN₂O₉S₂ | |

| Molecular Weight | 765.40 g/mol | |

| CAS Number | 2107273-80-1 | |

| Appearance | Blue to dark blue solid | [9] |

| Solubility | Soluble in water, DMSO, DMF | [9][10] |

| Excitation Maximum (λex) | ~650 nm | [9][10] |

| Emission Maximum (λem) | ~670 nm | [9][10] |

| Storage Conditions | -20°C, desiccated, protected from light | [9] |

Note on Stability: Cyanine dyes like Cy5 are susceptible to photobleaching upon prolonged exposure to light.[11][12][13] The stability can also be affected by the presence of oxidizing and reducing agents in the buffer.[11][14][15] The PEG chains can enhance the colloidal stability of the molecule in solution.[16]

Core Applications in Research and Drug Development

The primary application of this compound is as a fluorescent linker in the development of PROTACs.

Synthesis of Fluorescent PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to the protein of interest (POI).[1][17] A PROTAC typically consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. By using this compound as the linker, researchers can create fluorescently tagged PROTACs. The terminal carboxylic acid on the linker allows for its conjugation to a POI ligand, which is then subsequently coupled to an E3 ligase ligand.

Target Engagement and Validation

A critical step in PROTAC development is confirming that the molecule engages with its intended target protein within the cell.[17][18][19] Fluorescent PROTACs enable direct visualization of this engagement. Techniques such as fluorescence microscopy can be used to observe the co-localization of the fluorescent PROTAC with the target protein, which is often tagged with a different fluorescent protein (e.g., GFP).

Monitoring PROTAC-Mediated Protein Degradation

The fluorescent properties of the Cy5 dye can be leveraged to quantify the degradation of the target protein.[20][21][22] This can be achieved through several methods, including:

-

Fluorescence Microscopy: By measuring the decrease in the fluorescence signal of a fluorescently-tagged target protein (e.g., GFP-POI) in cells treated with the Cy5-labeled PROTAC.

-

Flow Cytometry: Quantifying the fluorescence of a cell population to measure the overall decrease in the level of a fluorescently-tagged target protein.[16][20]

-

In-Cell Western Blot: A quantitative immunofluorescence-based assay to measure protein levels in a plate-based format.[23]

Experimental Protocols

The following are generalized protocols for the use of a fluorescent, acid-functionalized linker like this compound in the synthesis and evaluation of a PROTAC.

Protocol for Amide Bond Conjugation to a POI Ligand

This protocol describes the activation of the terminal carboxylic acid and its conjugation to a primary amine on a POI ligand.

Materials:

-

This compound

-

POI ligand with a primary amine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.

-

-

Conjugation to POI Ligand:

-

Dissolve the POI ligand in the reaction buffer.

-

Add the activated linker solution to the POI ligand solution.

-

Stir the reaction at room temperature for 4-12 hours or overnight at 4°C.

-

-

Purification:

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

-

Once the reaction is complete, purify the fluorescently labeled POI ligand using reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR.

-

Protocol for Assessing PROTAC-Mediated Degradation by Western Blot

This is a standard method to quantify the reduction in target protein levels.[1][3][24]

Materials:

-

Cell line expressing the target protein

-

Fluorescent PROTAC

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the fluorescent PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody for the target protein and the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Determine the extent of protein degradation at each PROTAC concentration.

-

Protocol for Live-Cell Imaging of PROTAC Activity

This protocol allows for the real-time visualization of target protein degradation.[25][26]

Materials:

-

Cell line stably expressing a fluorescently tagged version of the target protein (e.g., POI-GFP)

-

Fluorescent PROTAC (with Cy5)

-

Live-cell imaging medium

-

Confocal microscope with appropriate laser lines and filters for GFP and Cy5

Procedure:

-

Cell Preparation:

-

Seed the cells on a glass-bottom imaging dish.

-

-

PROTAC Treatment:

-

Replace the culture medium with live-cell imaging medium containing the desired concentration of the fluorescent PROTAC.

-

-

Live-Cell Imaging:

-

Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

-

Acquire images in both the GFP and Cy5 channels at regular intervals over a period of several hours.

-

-

Data Analysis:

-

Analyze the images to observe the cellular localization of the fluorescent PROTAC (Cy5 signal).

-

Quantify the fluorescence intensity of the POI-GFP signal within the cells over time to determine the kinetics of protein degradation.

-

Visualizations

PROTAC Mechanism of Action

Caption: The mechanism of action for a PROTAC, leading to protein degradation.

Experimental Workflow for Fluorescent PROTAC Evaluation

Caption: A typical workflow for the synthesis and evaluation of a fluorescent PROTAC.

Bioconjugation via Amide Bond Formation

Caption: The process of conjugating the linker to a POI ligand.

Conclusion

This compound is a sophisticated and valuable tool for researchers in drug discovery and chemical biology. Its unique combination of a fluorescent Cy5 core, hydrophilic PEG linkers, and a reactive carboxylic acid handle makes it ideally suited for the synthesis of fluorescent PROTACs. While specific experimental data for this particular molecule is limited in public literature, the principles and protocols outlined in this guide provide a solid foundation for its application in target engagement studies, visualization of cellular distribution, and quantification of protein degradation. The continued development and application of such fluorescent probes will undoubtedly accelerate the discovery and optimization of novel protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents | Semantic Scholar [semanticscholar.org]

- 6. chemistryjournal.in [chemistryjournal.in]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nanocs.net [nanocs.net]

- 10. DSPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]

- 11. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GraphViz Examples and Tutorial [graphs.grevian.org]

- 15. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and applications of benzothiazole containing cyanine dyes | Semantic Scholar [semanticscholar.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 24. benchchem.com [benchchem.com]

- 25. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Peg derivatives for the synthesis of water-soluble cyanine dye Cy5 | Seviarynchyk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

Synthesis of N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5, a functionalized asymmetrical cyanine dye. This molecule incorporates a benzothiazole heterocyclic system and is equipped with two distinct polyethylene glycol (PEG) linkers: a methoxy-terminated PEG4 chain and a carboxylic acid-terminated PEG3 chain. Such molecules are of significant interest in bioconjugation, fluorescence imaging, and the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where they can serve as a fluorescent linker. This document outlines a detailed, multi-step synthetic protocol, presents key physicochemical and spectroscopic data in tabular format, and includes a visual representation of the synthetic workflow. The methodologies described are based on established principles of cyanine dye synthesis and PEGylation chemistry.

Introduction

This compound is a specialized chemical probe that combines the near-infrared (NIR) fluorescence properties of the Cy5 cyanine dye core with the biocompatibility and solubility-enhancing characteristics of polyethylene glycol (PEG) linkers. The asymmetrical nature of the PEGylation, with one terminus available for bioconjugation (the carboxylic acid) and the other end capped (methoxy), makes it a versatile tool in biomedical research and drug discovery. This guide details a proposed synthetic pathway, offering researchers a foundational protocol for the preparation of this and structurally related molecules.

Physicochemical and Spectroscopic Data

The key quantitative data for the target compound, this compound, are summarized in the tables below. This data is compiled from various chemical suppliers and is consistent with the expected properties of a molecule with this structure.[1][2][3]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₇H₄₉ClN₂O₉S₂ |

| Molecular Weight | 765.38 g/mol |

| CAS Number | 2107273-80-1 |

| Appearance | Dark blue solid |

| Solubility | Soluble in water, DMSO, DMF |

Table 2: Spectroscopic Data

| Parameter | Value |

| Excitation Maximum (λex) | ~649 nm |

| Emission Maximum (λem) | ~667 nm |

| Molar Extinction Coefficient | ~170,000 cm⁻¹M⁻¹ |

| Purity (as reported by suppliers) | ≥98% |

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a multi-step process. The core of the strategy involves the synthesis of two distinct N-functionalized 2-methylbenzothiazolium salts, followed by a condensation reaction with a polymethine bridge precursor to form the asymmetric cyanine dye.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed, plausible procedures derived from general methods for cyanine dye synthesis and modification.[4][5][6] Researchers should adapt and optimize these conditions as necessary.

Step 1a: Synthesis of N-(m-PEG4)-2-methylbenzothiazolium salt

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylbenzothiazole (1.0 eq.) in anhydrous acetonitrile.

-

Addition of Alkylating Agent: Add m-PEG4-tosylate (1.1 eq.).

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Wash the crude product with diethyl ether to remove unreacted starting materials. The resulting N-(m-PEG4)-2-methylbenzothiazolium salt is often used in the next step without further purification if purity is sufficient.

Step 1b: Synthesis of N-(tert-butoxycarbonyl-PEG3)-2-methylbenzothiazolium salt

-

Reaction Setup: In a similar setup to Step 1a, dissolve 2-methylbenzothiazole (1.0 eq.) in anhydrous acetonitrile.

-

Addition of Alkylating Agent: Add tert-butyl O-(3-bromopropyl)triethylene glycol (1.1 eq.).

-

Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Follow the same procedure as in Step 1a to isolate the N-(tert-butoxycarbonyl-PEG3)-2-methylbenzothiazolium salt.

Step 2: Synthesis of the Hemicyanine Intermediate

-

Reaction Setup: Dissolve the N-(m-PEG4)-2-methylbenzothiazolium salt (1.0 eq.) and malonaldehyde dianil hydrochloride (1.0 eq.) in a mixture of acetic anhydride and pyridine.

-

Reaction: Heat the mixture at 100-120°C for 2-4 hours. The solution should develop a deep color.

-

Isolation: Cool the reaction mixture and precipitate the product by adding diethyl ether. Collect the solid by filtration and wash thoroughly with diethyl ether.

Step 3: Synthesis of the Protected Asymmetric Benzothiazole Cy5

-

Reaction Setup: In a flask, dissolve the hemicyanine intermediate from Step 2 (1.0 eq.) and the N-(tert-butoxycarbonyl-PEG3)-2-methylbenzothiazolium salt from Step 1b (1.0 eq.) in anhydrous ethanol or a mixture of acetic anhydride and pyridine.

-

Addition of Base: Add a base such as triethylamine or sodium acetate (2-3 eq.).

-

Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the formation of the deep blue Cy5 dye by UV-Vis spectroscopy.

-

Work-up and Purification: After cooling, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the protected Cy5 dye.

Step 4: Deprotection to Yield the Final Product

-

Reaction Setup: Dissolve the purified, protected Cy5 dye from Step 3 in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The tert-butyl ester will be cleaved to the corresponding carboxylic acid.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The crude product can be purified by preparative HPLC to yield the final this compound.

Characterization

The final product should be characterized by a suite of analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the PEG chains and the benzothiazole and polymethine protons.

-

Mass Spectrometry (MS): To verify the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

UV-Vis Spectroscopy: To determine the absorption maximum and molar extinction coefficient.

-

Fluorimetry: To measure the fluorescence emission spectrum and quantum yield.

-

HPLC: To assess the purity of the final product.

Applications and Signaling Pathways

This compound is designed for applications requiring fluorescent labeling and bioconjugation. The carboxylic acid moiety can be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with primary amines on biomolecules such as proteins, antibodies, or peptides.

As a component of PROTACs, this molecule can be used to synthesize fluorescently labeled PROTACs. This allows for the visualization and tracking of the PROTAC molecule within cellular systems, aiding in the study of its uptake, distribution, and mechanism of action.

PROTAC Workflow Diagram

Caption: Workflow illustrating the use of the fluorescent linker in PROTAC synthesis and cellular studies.

Conclusion

This technical guide provides a detailed, plausible framework for the synthesis of this compound. The outlined protocols, based on established chemical principles, offer a starting point for researchers aiming to produce this versatile fluorescent linker for applications in bioconjugation, bioimaging, and the development of targeted therapeutics. Thorough analytical characterization is essential to ensure the quality and performance of the final product in these demanding applications.

References

- 1. Peg derivatives for the synthesis of water-soluble cyanine dye Cy5 | Seviarynchyk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]

The Inner Workings of Benzothiazole Cy5 Fluorescent Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of action for Benzothiazole Cy5 fluorescent probes. These sophisticated molecular tools are at the forefront of cellular and molecular imaging, offering unparalleled insights into complex biological processes. This document provides a comprehensive overview of their design principles, operational mechanisms, and practical applications, supported by detailed experimental protocols and quantitative data.

Core Principles and Mechanisms of Action

Benzothiazole Cy5 fluorescent probes are a class of small-molecule sensors engineered for the specific detection of a wide range of biological analytes and environmental parameters. Their fundamental structure consists of a benzothiazole moiety, which often acts as a recognition or environmentally sensitive unit, conjugated to a Cy5 cyanine dye, a near-infrared (NIR) fluorophore. This combination leverages the unique photophysical properties of both components to generate a detectable fluorescent signal in response to a specific biological event.

The operational mechanisms of these probes are diverse and can be tailored to the specific target. The most prevalent mechanisms include:

-

Intramolecular Charge Transfer (ICT): In this design, the benzothiazole and Cy5 moieties act as an electron donor-acceptor pair. The binding of an analyte to the benzothiazole recognition site can modulate the electronic properties of the molecule, leading to a change in the efficiency of ICT. This, in turn, alters the fluorescence emission of the Cy5 fluorophore, often resulting in a "turn-on" or "turn-off" response.[1]

-

Förster Resonance Energy Transfer (FRET): By linking a benzothiazole-based recognition unit (the donor or an entity that interacts with a donor) to a Cy5 acceptor, FRET-based probes can be designed. A conformational change induced by analyte binding can alter the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and the resulting Cy5 emission.[2][3][4] This mechanism is particularly useful for designing ratiometric probes that provide a more robust and quantitative readout.

-

Photoinduced Electron Transfer (PeT): In PeT-based probes, the benzothiazole unit can act as a photoinduced electron donor that quenches the fluorescence of the Cy5 fluorophore. Interaction with the target analyte can suppress this PeT process, leading to a significant enhancement in fluorescence.

-

Excited-State Intramolecular Proton Transfer (ESIPT): Certain benzothiazole derivatives can undergo ESIPT, a process that can be perturbed by the local environment or analyte binding. While less common for direct modulation of a conjugated Cy5 dye, ESIPT in the recognition part of the probe can trigger a cascade of electronic changes that affect the final fluorescent output.[5][6]

-

Aggregation-Induced Emission (AIE): Some benzothiazole-cyanine conjugates exhibit AIE properties. In solution, these probes are often weakly fluorescent due to intramolecular rotations that lead to non-radiative decay. However, upon binding to a target, such as amyloid fibrils, their rotation is restricted, forcing the molecule into a planar conformation and leading to a dramatic increase in fluorescence emission.[7]

The choice of mechanism is dictated by the target analyte and the desired sensing strategy. For instance, enzyme-activated probes often rely on a cleavage reaction that separates a quencher from the fluorophore, leading to a "turn-on" signal. In contrast, probes for detecting changes in viscosity may be designed as "molecular rotors" where the fluorescence lifetime is directly proportional to the rigidity of the surrounding environment.

Quantitative Data Presentation

The photophysical and binding properties of Benzothiazole Cy5 and related cyanine probes are critical for their application. The following table summarizes key quantitative data for a selection of these probes from the literature.

| Probe Name/Reference | Target Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Kd/Detection Limit | Reference |

| Amyloid Probes | ||||||

| PP-BTA-4 | Aβ & α-synuclein aggregates | ~450 | ~600 | - | Kd = 40-148 nM (Aβ) | [8] |

| RM-28 | Aβ aggregates | >598 | >600 | - | Kd = 175.69 ± 4.8 nM | [9] |

| BTA-3 | Aβ fibrils | - | - | - | Multiple binding sites | [10] |

| L1 (Benzothiazole-triazole) | Aβ fibrils | 310 | 380 | 0.02 (free), 0.01 (bound) | - | [11] |

| BF2-DAD (Benzothiazole) | Amyloid fibrils | ~420 | ~530 | 0.73 (bound to BI) | - | [12][13] |

| Enzyme Probes | ||||||

| Y-1 (Naphthalimide-Benzothiazole) | Esterase | 455 | 560 | - | 0.216 x 10^-3 U/mL | [6] |

| EBOAc (Benzothiazole) | Carboxylesterase | - | - | - | 0.03 U/mL | [14] |

| Ion/Small Molecule Probes | ||||||

| BT (Benzothiazole) | Cu2+/S2-/Zn2+ | 320 | Orange to Green | - | 0.301 μM (Cu2+) | [15] |

| BS1 (Benzothiazole) | Peroxynitrite | ~350 | 430 | - | 12.8 nM | [16] |

| BID (Benzothiazole-indenedione) | Cyanide | ~550 | ~610 (blue shifted) | - | 5.97 nM | [1] |

| Viscosity Probes | ||||||

| BODIPY-based rotor | Viscosity | - | - | Viscosity-dependent | - | [17][18][19] |

Note: "-" indicates data not specified in the cited literature. The table includes benzothiazole-based probes with cyanine-like properties or those operating in the NIR spectrum, as specific Benzothiazole-Cy5 data is limited.

Visualizing the Mechanisms and Workflows

To better understand the intricate processes involved in the application of Benzothiazole Cy5 probes, the following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships.

Mechanism of a "Turn-On" ICT Probe for Analyte Detection

Experimental Workflow for Live-Cell Imaging

FRET-Based Ratiometric Sensing Mechanism

Detailed Experimental Protocols

The successful application of Benzothiazole Cy5 probes relies on meticulous experimental design and execution. Below are detailed protocols for key applications.

Protocol for Staining Amyloid Plaques in Brain Tissue

This protocol is adapted from procedures for staining amyloid plaques with benzothiazole-based dyes.[20][21]

Materials:

-

Benzothiazole-Cy5 probe stock solution (e.g., 1 mM in DMSO)

-

Paraffin-embedded or frozen brain tissue sections from a relevant model (e.g., 5xFAD transgenic mice)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol (100%, 70%)

-

Xylene (for paraffin sections)

-

Bovine serum albumin (BSA)

-

Non-fluorescent mounting medium

-

Coverslips

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections): a. Immerse slides in xylene for 5-10 minutes (repeat twice). b. Rehydrate through a graded series of ethanol: 100% (5 min), 95% (3 min), 70% (3 min). c. Rinse with distilled water for 5 minutes.

-

Staining: a. Prepare the staining solution by diluting the Benzothiazole-Cy5 probe stock solution in PBS containing 10% ethanol to a final concentration of 100-500 nM. b. Incubate the tissue sections in the staining solution for 30-60 minutes at room temperature in the dark. c. For some probes, a blocking step with 2% BSA in PBS for 10 minutes prior to staining may reduce background.

-

Washing: a. Rinse the slides twice with PBS for 3 minutes each to remove unbound probe. b. A final rinse in distilled water may be performed.

-

Mounting and Imaging: a. Allow the slides to air dry briefly. b. Apply a drop of non-fluorescent mounting medium and cover with a coverslip. c. Image the stained sections using a fluorescence or confocal microscope with appropriate filter sets for Cy5 (e.g., Excitation: ~630-650 nm, Emission: ~660-700 nm).

Protocol for Live-Cell Imaging of Intracellular Viscosity

This protocol is based on the use of molecular rotors for viscosity sensing.[17][18][19][22][23]

Materials:

-

Benzothiazole-Cy5 based molecular rotor probe (stock solution in DMSO)

-

Cells of interest (e.g., HeLa, SK-OV-3) cultured on glass-bottom dishes

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence lifetime imaging microscopy (FLIM) system

Procedure:

-

Cell Culture: a. Seed cells on glass-bottom dishes suitable for high-resolution microscopy. b. Culture cells to 60-80% confluency.

-

Probe Loading: a. Prepare a working solution of the molecular rotor probe in pre-warmed culture medium at a final concentration of 1-10 µM. b. Remove the old medium from the cells and wash once with PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C and 5% CO2.

-

Washing: a. Remove the probe-containing medium. b. Wash the cells twice with pre-warmed PBS or imaging buffer to remove extracellular probe.

-

Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Mount the dish on the stage of the FLIM system equipped with an environmental chamber to maintain 37°C and 5% CO2. c. Excite the probe with a pulsed laser at the appropriate wavelength for the Cy5 moiety. d. Collect the fluorescence decay data and fit it to an exponential decay model to determine the fluorescence lifetime for each pixel.

-

Data Analysis: a. Generate a fluorescence lifetime map of the cells. b. Correlate the measured fluorescence lifetimes to viscosity values using a pre-established calibration curve (typically generated by measuring the probe's lifetime in solutions of known viscosity, such as glycerol-water mixtures).

Protocol for Monitoring Enzyme Activity in Live Cells

This protocol is a general guideline for using a "turn-on" Benzothiazole-Cy5 probe that is activated by a specific enzyme.

Materials:

-

Enzyme-activatable Benzothiazole-Cy5 probe (stock solution in DMSO)

-

Cells expressing the enzyme of interest

-

Complete cell culture medium

-

PBS or HBSS

-

Enzyme inhibitor (for control experiments)

-

Confocal or widefield fluorescence microscope

Procedure:

-

Cell Preparation: a. Culture cells on a suitable imaging dish. b. For control experiments, pre-incubate a set of cells with a known inhibitor of the target enzyme for an appropriate time.

-

Probe Loading: a. Prepare a working solution of the probe in serum-free medium at a final concentration of 1-5 µM. b. Wash the cells with PBS. c. Add the probe solution to the cells and incubate for 30-60 minutes at 37°C.

-

Washing: a. Remove the probe solution and wash the cells twice with PBS.

-

Imaging: a. Add fresh, pre-warmed imaging buffer or complete medium. b. Acquire fluorescence images at different time points to monitor the increase in Cy5 fluorescence as the probe is activated by the enzyme. c. Use identical imaging parameters for all experimental and control groups.

-

Data Analysis: a. Quantify the mean fluorescence intensity in the cells over time using image analysis software (e.g., ImageJ/Fiji). b. Compare the rate of fluorescence increase between untreated and inhibitor-treated cells to confirm that the signal is specific to the target enzyme's activity.

Conclusion and Future Perspectives

Benzothiazole Cy5 fluorescent probes represent a powerful and versatile class of tools for biological research and drug development. Their tunable mechanisms of action, coupled with the favorable photophysical properties of the Cy5 fluorophore, enable the sensitive and specific detection of a wide array of biological targets in complex environments, from in vitro assays to live cells and tissues.

The continued development of these probes is likely to focus on several key areas:

-

Multiplexed Imaging: The development of probes with distinct spectral properties will enable the simultaneous visualization of multiple biological events.

-

Targeted Delivery: Conjugating these probes to targeting moieties, such as antibodies or peptides, will allow for the specific labeling of cell types or subcellular organelles.

-

Theranostic Applications: Combining the diagnostic capabilities of these probes with therapeutic functionalities will open up new avenues for personalized medicine.

-

Advanced Microscopy Techniques: The use of these probes with super-resolution microscopy techniques will provide unprecedented detail of molecular processes within cells.

As our understanding of the intricate chemistry and photophysics of these molecules grows, so too will their impact on our ability to unravel the complexities of biology and disease.

References

- 1. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of FRET biosensing and its application in biomolecular detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an esterase fluorescent probe based on naphthalimide-benzothiazole conjugation and its applications for qualitative detection of esterase in orlistat-treated biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unusual binding-site-specific photophysical properties of a benzothiazole-based optical probe in amyloid beta fibrils - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and evaluation of benzothiazole-triazole and benzothiadiazole-triazole scaffolds as potential molecular probes for amyloid-β aggregation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01703G [pubs.rsc.org]

- 12. BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging. | Semantic Scholar [semanticscholar.org]

- 23. m.youtube.com [m.youtube.com]

PEGylated cyanine dyes for in vivo imaging.

An In-Depth Technical Guide to PEGylated Cyanine Dyes for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanine dyes are a class of synthetic fluorescent molecules that are instrumental in the field of in vivo imaging, primarily due to their strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm). This spectral range is optimal for biological applications as it offers deep tissue penetration and minimal interference from tissue autofluorescence.[1] However, native cyanine dyes often suffer from poor aqueous solubility, a tendency to aggregate, rapid clearance from circulation, and nonspecific tissue accumulation, which limit their efficacy.[2][3] PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to the dye, is a widely adopted strategy to overcome these limitations. This guide provides a comprehensive technical overview of PEGylated cyanine dyes, covering their properties, synthesis, and application in preclinical in vivo imaging, with a focus on quantitative data and detailed experimental methodologies.

The Core Rationale for PEGylation

The conjugation of PEG chains to cyanine dyes fundamentally alters their physicochemical properties, leading to significantly improved performance in vivo.[4] PEGylation increases the hydrodynamic radius of the dye, creating a steric shield that reduces nonspecific interactions with proteins and cells, thereby preventing rapid clearance by the reticuloendothelial system (RES) in the liver and spleen.[4][5][6] This "stealth" property prolongs the dye's circulation half-life. Furthermore, the hydrophilic nature of PEG enhances the dye's solubility in physiological buffers, preventing aggregation that can quench fluorescence.[7] For cancer imaging, the increased circulation time and particle size of PEGylated dyes allow them to take greater advantage of the enhanced permeability and retention (EPR) effect, leading to preferential accumulation in tumor tissue and a higher tumor-to-background signal ratio.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. Potential of Cyanine Derived Dyes in Photodynamic Therapy [mdpi.com]

- 8. Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5 for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation of the POI.

The N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5 is a polyethylene glycol (PEG)-based linker designed for PROTAC synthesis. Its key features include:

-

PEG Structure: The PEG composition enhances the hydrophilicity of the PROTAC, which can improve solubility and cell permeability.

-

Carboxylic Acid Terminus: The terminal carboxylic acid group allows for straightforward conjugation to an amine-containing E3 ligase ligand via amide bond formation.

-

Benzothiazole Cy5 Fluorophore: The integrated Cy5 dye provides a fluorescent tag, enabling researchers to track the PROTAC in various assays, such as cellular uptake and binding studies. This is particularly useful for mechanistic studies and high-throughput screening.

This technical guide will provide a comprehensive overview of the application of this compound in the development of a hypothetical benzothiazole-based PROTAC targeting Casein Kinase 1 Delta (CK1δ), a protein implicated in various cancers. We will use the known CK1δ inhibitor, SR-3029, as a warhead for our illustrative PROTAC.

Core Components and Properties

A successful PROTAC requires careful selection of its constituent parts. In our illustrative example, we consider a PROTAC composed of the CK1δ inhibitor SR-3029, the this compound linker, and an E3 ligase ligand.

| Component | Description | Key Properties |

| Warhead (POI Ligand) | SR-3029, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ).[1][2] | - Target: CK1δ/ε[3][4]- Mechanism: ATP-competitive inhibitor[2][3]- Reported IC50: 44 nM for CK1δ[3][4] |

| Linker | This compound | - Type: PEG-based[5]- Reactive Group: Carboxylic acid for amide coupling- Fluorescence: Ex/Em ~650/670 nm[5] |

| E3 Ligase Ligand | e.g., Pomalidomide or Thalidomide derivatives (amine-functionalized) | - Recruits: Cereblon (CRBN) E3 ligase- Reactive Group: Typically contains an amine for conjugation |

PROTAC Mechanism of Action: A Signaling Pathway

The fundamental mechanism of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's degradation. This process can be visualized as a catalytic cycle.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Synthesis of a Benzothiazole-Based PROTAC

The synthesis of our illustrative PROTAC would involve a standard amide coupling reaction between the carboxylic acid of the linker and an amine-functionalized E3 ligase ligand, followed by conjugation to the benzothiazole warhead. A generalized protocol is provided below.

Experimental Workflow for PROTAC Synthesis

Caption: A generalized workflow for the synthesis of the fluorescent PROTAC.

Protocol: Amide Coupling for Linker-Ligand Conjugation

-

Dissolution: Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Activation: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous solutions of NaHCO3 and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the E3 ligand-linker conjugate.

-

Subsequent Steps: The purified intermediate would then be conjugated to a suitably functionalized SR-3029 warhead, followed by final purification and characterization.

Biological Evaluation of the PROTAC

1. Western Blot for Protein Degradation

This is a fundamental assay to determine if the PROTAC is effective at degrading the target protein.[6][7]

Protocol: Western Blot

-

Cell Culture and Treatment: Seed a relevant cell line (e.g., a cancer cell line with high CK1δ expression) in 6-well plates.[7] Once the cells reach 70-80% confluency, treat them with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[8][9]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

-

Incubate the membrane with a primary antibody against the target protein (CK1δ) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[8]

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control.

2. Cell Viability Assay

This assay assesses the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well white-walled plate at an appropriate density.[10]

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[10]

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents and incubate for 10 minutes to stabilize the luminescent signal.[10]

-

-

Data Acquisition: Measure the luminescence using a plate reader.[10]

-

Data Analysis: Plot the cell viability as a function of PROTAC concentration to determine the EC50 value.

Data Presentation

While specific data for a PROTAC using this compound is not publicly available, the following tables illustrate how quantitative data for such a PROTAC would be presented.

Table 1: Illustrative Degradation Efficiency of a Benzothiazole-Based PROTAC

| PROTAC Concentration (nM) | % CK1δ Degradation (Dmax) |

| 1 | 15% |

| 10 | 45% |

| 100 | 85% |

| 1000 | 92% |

| DC50 (nM) | ~25 |

DC50: Half-maximal degradation concentration.

Table 2: Illustrative Anti-proliferative Activity in a Cancer Cell Line

| PROTAC Concentration (nM) | % Cell Viability |

| 1 | 95% |

| 10 | 70% |

| 100 | 30% |

| 1000 | 15% |

| EC50 (nM) | ~50 |

EC50: Half-maximal effective concentration.

Conclusion

The this compound linker is a valuable tool for the development of PROTACs, particularly for those targeting benzothiazole-binding proteins. Its PEG structure can confer favorable physicochemical properties, and the integrated Cy5 fluorophore facilitates mechanistic studies and assay development. By following systematic synthetic and biological evaluation protocols, researchers can effectively utilize this and similar linkers to create novel and potent protein degraders for therapeutic applications. The illustrative example of a CK1δ-targeting PROTAC demonstrates a clear path from component selection to functional characterization.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Cy5 PEG Folic Acid [nanocs.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bio-rad.com [bio-rad.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide on the Photostability of Benzothiazole and Indolenine-Based Cy5 Dyes

Introduction

Cyanine 5 (Cy5) and its derivatives are far-red fluorescent dyes widely employed in biological imaging, single-molecule studies, and diagnostics due to their high extinction coefficients and emission wavelengths that minimize cellular autofluorescence. A significant limitation of these dyes, however, is their susceptibility to photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to light. This process limits their utility in applications requiring long or intense illumination. This guide provides an in-depth analysis of the mechanisms underlying the photobleaching of Cy5 dyes, with a focus on both the common indolenine-based structures and related dyes incorporating benzothiazole moieties. We will explore quantitative data on photostability, detail strategies for its enhancement, and provide standardized protocols for its assessment.

Core Mechanisms of Photobleaching

The photobleaching of cyanine dyes is a complex process initiated by the absorption of light, which elevates the fluorophore to an excited singlet state (S1). While most molecules relax to the ground state (S0) via fluorescence, a fraction can transition to a long-lived, highly reactive triplet state (T1) through intersystem crossing (ISC).[1][2] From this triplet state, several degradation pathways can occur.

-

Oxygen-Mediated Damage: The most prevalent photobleaching pathway involves the interaction of the dye's triplet state with molecular oxygen (³O₂).[3] This reaction generates highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can attack the dye's polymethine chain or other parts of its structure, leading to irreversible degradation.[4]

-

Radical-Induced Damage: In deoxygenated environments or in the presence of certain reducing agents, the dye's triplet state can undergo electron transfer reactions, leading to the formation of radical ions. For some benzothiazole-based systems, deoxygenation has been shown to decrease photostability, likely due to the formation of cation radicals.[5]

-

Photoisomerization: Another proposed mechanism, particularly for certain benzothiazole-core dyes, is trans-cis photoisomerization around the double bonds of the polymethine chain.[5] This conformational change can disrupt the conjugated π-system, leading to a loss of fluorescence.

Caption: General photobleaching pathways for cyanine dyes.

Strategies for Enhancing Photostability

Several strategies have been developed to mitigate photobleaching by targeting the reactive triplet state. These approaches involve either modifying the dye's chemical environment or altering its molecular structure.

-

Triplet State Quenchers (TSQs) in Solution: The addition of chemical agents to the imaging buffer is a common method to enhance photostability. These molecules, known as triplet state quenchers, depopulate the dye's T1 state, returning it to the ground state before it can react with oxygen or undergo other degradation reactions.[6]

-

Reductants/Antioxidants: Compounds like the naturally occurring amino acid ergothioneine, Trolox (a vitamin E analog), and β-mercaptoethanol (β-ME) can quench the triplet state via photoinduced electron transfer (PeT).[1][7]

-

Physical Quenchers: Molecules like cyclooctatetraene (COT) can quench the triplet state through energy transfer mechanisms.[6]

-

-

Covalent Conjugation of TSQs: A more advanced strategy involves the direct covalent attachment of a TSQ to the fluorophore. This ensures a high local concentration of the quencher, dramatically improving photostability without requiring high concentrations of additives in the bulk solution.[8][9] Studies have shown that conjugating Cy5 with COT, 4-nitrobenzyl alcohol (NBA), or Trolox significantly reduces blinking and photobleaching.[8]

-

Structural Dye Modification: Altering the core structure of the cyanine dye can intrinsically enhance its photostability.

-

Counterion Exchange: For a modified fluorous Cy5 dye (FCy5), exchanging the counterion for larger, softer aryl borates was shown to increase charge delocalization, resulting in a 55-fold enhancement in photostability.[10]

-

Electron-Withdrawing Groups: Introducing electron-withdrawing substituents to the aromatic portions of the dye can reduce its reactivity towards singlet oxygen, thereby improving photostability.[6]

-

Caption: Mechanism of photoprotection by a Triplet State Quencher.

Quantitative Photostability Data

The effectiveness of different photostabilization strategies can be quantified by measuring parameters such as the total number of photons emitted before bleaching, the fluorescence "on-time" (τ_on), or the photobleaching time constant. The following tables summarize key quantitative data from the literature.

Table 1: Enhancement of Cy5 Photostability with Solution Additives

| Additive | Effect on Cy5 Photostability | Fold Increase | Source |

|---|---|---|---|

| Ergothioneine | Increased average number of detected photons | ~300x (vs. β-ME) | [1] |

| 1 mM COT | Increased average on-time (τ_on) before photobleaching | 5-12x | [8] |

| 1 mM NBA | Increased average on-time (τ_on) before photobleaching | 5-12x | [8] |

| 1 mM Trolox | Increased average on-time (τ_on) before photobleaching | 5-12x |[8] |

Table 2: Enhancement of Cy5 Photostability with Covalently Conjugated TSQs

| Conjugate | Condition | Effect on Photostability | Fold Increase | Source |

|---|---|---|---|---|

| Cy5-COT | Oxygenated | Reduction in photobleaching | 2-7x | [8] |

| Cy5-NBA | Oxygenated | Reduction in photobleaching | 2-7x | [8] |

| Cy5-Trolox | Oxygenated | Reduction in photobleaching | 2-7x |[8] |

Note: Direct comparison between studies can be challenging due to variations in illumination power, buffer composition, and experimental setup.

Experimental Protocol: Quantifying Photobleaching Rate

This protocol outlines a standard method for measuring the photobleaching rate of a fluorescent dye using time-lapse microscopy.[11][12]

Objective: To quantify and compare the rate of photobleaching of a Cy5-labeled sample under continuous laser excitation.

Materials:

-

Fluorescently labeled sample (e.g., cells, proteins, or DNA) mounted on a microscope slide.

-

Fluorescence microscope equipped with a stable laser source (e.g., 633 nm or 640 nm for Cy5) and a sensitive camera (e.g., EMCCD or sCMOS).

-

Image analysis software (e.g., ImageJ/Fiji).

-

Imaging buffer (with or without antifade agents, as required for the experiment).

Methodology:

-

Sample Preparation:

-

Prepare the Cy5-labeled sample according to your specific experimental needs.

-

Ensure thorough washing steps to remove unbound dye.[11]

-

Mount the sample in the desired imaging buffer on a microscope slide and seal with a coverslip.

-

-

Image Acquisition:

-

Place the slide on the microscope stage and locate a region of interest (ROI) containing the fluorescent signal.

-

Set the imaging parameters:

-

Laser Power: Use a consistent power level that provides a good signal-to-noise ratio. Keep this constant for all comparative experiments.

-

Exposure Time: Set the camera exposure time (e.g., 50-100 ms).

-

Gain: Adjust camera gain as needed.

-

-

Initiate a time-lapse acquisition, capturing images of the same ROI at a fixed time interval (e.g., every 1-5 seconds).

-

Continue acquiring images until the fluorescence signal has diminished to the background level.

-

-

Data Analysis:

-

Open the time-lapse image series in an analysis program like ImageJ/Fiji.

-

Define an ROI around the fluorescent feature of interest.

-

Measure the mean fluorescence intensity within the ROI for each frame (time point).

-

Define a background region in each frame and measure its mean intensity. Subtract the background value from the corresponding ROI intensity for each time point.

-

Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point (I₀).

-

Plot the normalized intensity as a function of time.

-

Fit the resulting decay curve to a single or double exponential function to extract the photobleaching time constant(s) (τ).

-

Caption: Workflow for quantitative photostability assessment.

Conclusion

The photostability of benzothiazole and indolenine-based Cy5 dyes is a critical parameter that dictates their effectiveness in fluorescence-based applications. The primary mechanism of photobleaching involves the formation of a reactive triplet state, which primarily reacts with molecular oxygen to generate damaging singlet oxygen.[3][4] Understanding this mechanism has led to effective stabilization strategies, including the use of chemical additives and the covalent attachment of triplet state quenchers, which can enhance dye performance by orders of magnitude.[1][8] For researchers and developers, it is imperative to select appropriate stabilization methods and to quantitatively assess photostability under conditions that mimic the intended application, ensuring the generation of reliable and reproducible data.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Photobleaching - Wikipedia [en.wikipedia.org]

- 3. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Technical Guide: N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5 (CAS: 2107273-80-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5 is a specialized chemical probe designed for advanced applications in chemical biology and drug discovery, particularly in the field of targeted protein degradation. This heterobifunctional molecule incorporates three key features: a Cy5 fluorophore, a terminal carboxylic acid, and a flexible polyethylene glycol (PEG) linker.

The Cy5 component is a well-characterized cyanine dye that fluoresces in the far-red region of the spectrum, making it ideal for a variety of fluorescence-based detection methods with reduced background autofluorescence in biological samples. The terminal carboxylic acid provides a reactive handle for covalent conjugation to primary amines, such as those found on the surface of proteins or other biomolecules, through stable amide bond formation. The integrated PEG linkers (PEG4 and PEG3) enhance the aqueous solubility and bioavailability of the molecule and its conjugates, while providing spatial separation between the dye and the conjugated biomolecule.

A primary application of this molecule is as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The fluorescent nature of this linker enables researchers to visualize and track the PROTAC molecule in cellular and in vivo systems, facilitating studies on drug distribution, target engagement, and mechanism of action.

Physicochemical and Spectroscopic Properties

The quantitative data for this compound has been compiled from various commercial suppliers and is summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2107273-80-1 | [1] |

| Molecular Formula | C₃₇H₄₉ClN₂O₉S₂ | [1] |

| Molecular Weight | 765.4 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥98% | [1] |

| Excitation Maximum (λex) | 649 nm | [1] |

| Emission Maximum (λem) | 667 nm | [1] |

| Extinction Coefficient | ~170,000 cm⁻¹M⁻¹ at 649 nm | [1] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1] |

| Storage Conditions | Store at -20°C, protect from light | [1] |

Key Applications

-

Synthesis of Fluorescent PROTACs: The primary application is to serve as a fluorescent linker for the synthesis of PROTACs. The terminal carboxylic acid can be conjugated to a ligand for a target protein of interest (POI) or an E3 ubiquitin ligase.

-

Fluorescent Labeling of Biomolecules: This molecule can be used to fluorescently label proteins, peptides, antibodies, and other biomolecules containing primary amines for use in various assays.

-

Fluorescence-Based Assays: Labeled biomolecules can be used in a range of applications, including:

-

Fluorescence Microscopy

-

Flow Cytometry

-

Immunofluorescence

-

In vivo imaging

-

Experimental Protocols

While no specific peer-reviewed publications have been identified that detail the experimental use of this exact molecule, the following protocols are based on established methodologies for similar compounds and chemical reactions.

Protocol for Amide Bond Formation: Conjugation to a Primary Amine-Containing Molecule

This protocol describes the activation of the terminal carboxylic acid of this compound and its subsequent conjugation to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule ligand).

Materials:

-

This compound

-

Molecule with a primary amine (e.g., protein of interest)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

-

Prepare the primary amine-containing molecule in the Conjugation Buffer. For proteins, a concentration of 2-10 mg/mL is recommended. Ensure the buffer is free of extraneous primary amines (e.g., Tris or glycine).

-

-

Activation of the Carboxylic Acid:

-

In a microcentrifuge tube, add the desired amount of the this compound stock solution.

-

Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS stock solutions.

-

Incubate the mixture for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.

-

-

Conjugation Reaction:

-

Immediately add the activated dye solution to the solution of the primary amine-containing molecule.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes.

-

Purify the fluorescently labeled conjugate from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the protein concentration using a standard protein assay.

-

Measure the absorbance of the Cy5 dye at ~649 nm to determine the degree of labeling (DOL).

-

Workflow for Amide Bond Formation

Protocol for Synthesis of a Fluorescent PROTAC

This protocol outlines a general strategy for synthesizing a fluorescent PROTAC using this compound as the linker. This example assumes the conjugation of a ligand for a protein of interest (POI ligand) that has a primary amine and a ligand for an E3 ligase (E3 ligand) that has a compatible functional group for a subsequent reaction.

Procedure:

-

Synthesize the Fluorescently Labeled POI Ligand:

-

Follow the amide bond formation protocol (Section 4.1) to conjugate this compound to the POI ligand containing a primary amine.

-

Thoroughly purify and characterize the resulting fluorescently labeled POI ligand.

-

-

Final Conjugation to the E3 Ligase Ligand:

-

The fluorescently labeled POI ligand now has a free functional group from the original Cy5 dye (this may require deprotection depending on the initial synthesis of the dye-linker).

-

React the fluorescently labeled POI ligand with the E3 ligase ligand, which has a compatible reactive group, under appropriate reaction conditions.

-

Purify the final fluorescent PROTAC using methods such as HPLC.

-

-

Characterization of the Fluorescent PROTAC:

-

Confirm the identity and purity of the final product using analytical techniques such as mass spectrometry and NMR.

-

Fluorescent PROTAC Synthesis Workflow

Mechanism of Action in Targeted Protein Degradation

A PROTAC synthesized using this fluorescent linker functions by hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.

The process involves several key steps:

-

Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI, leading to the formation of a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

-

PROTAC Recycling: The PROTAC molecule is not consumed in this process and is released to induce the degradation of another molecule of the target protein, acting in a catalytic manner.

The fluorescent Cy5 tag on the linker allows for the visualization and tracking of the PROTAC throughout this process, enabling studies on its cellular uptake, localization, and engagement with the target protein and E3 ligase.

PROTAC Mechanism of Action

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins using the bifunctional linker-dye conjugate, N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5. This reagent allows for a versatile, two-step labeling strategy, enabling the attachment of the Cy5 fluorophore to proteins of interest for a variety of downstream applications.

Introduction

This compound is a molecule that incorporates a terminal carboxylic acid and a Cy5 fluorescent dye, separated by a polyethylene glycol (PEG) linker.[1] The carboxylic acid can be activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on a protein to form a stable amide bond.[2][3][4] The attached Cy5 dye is a bright, far-red fluorescent probe, making it ideal for a range of applications where high sensitivity and minimal background autofluorescence are required.[5]

This two-step labeling approach offers a degree of control over the labeling process.[6] The PEG linker enhances the solubility of the conjugate and can reduce non-specific binding.[7]

Key Features of Cy5:

-

High Molar Extinction Coefficient: Leads to intense fluorescence signals.[5]

-

Far-Red Emission: Emits in a spectral region (excitation ~650 nm, emission ~670 nm) with low cellular autofluorescence, improving signal-to-noise ratios.[5]

-

Photostability: Offers good resistance to photobleaching in many applications.[8]

-

Versatility: Suitable for a wide array of applications including fluorescence microscopy, flow cytometry, Western blotting, and in vivo imaging.[9]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to protein labeling with Cy5.